molecular formula C17H20BrN3O3 B5065349 1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione

1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5065349
M. Wt: 394.3 g/mol
InChI Key: IXJIPFMCCAMJTN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a hexyliminomethyl group, and hydroxypyrimidine dione moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.

    Condensation Reaction: The bromophenyl intermediate undergoes a condensation reaction with a hexyliminomethyl precursor to form the desired imine linkage.

    Cyclization and Hydroxylation: The final step involves cyclization and hydroxylation to form the pyrimidine dione ring structure.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.

The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-5-(methyliminomethyl)-6-hydroxypyrimidine-2,4-dione: This compound has a methyl group instead of a hexyl group, leading to differences in its chemical and biological properties.

    1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione: The presence of a chlorine atom instead of a bromine atom can affect the compound’s reactivity and interactions.

    1-(4-Bromophenyl)-5-(hexyliminomethyl)-6-methoxypyrimidine-2,4-dione: The methoxy group in place of the hydroxyl group can alter the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

1-(4-bromophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-2-3-4-5-10-19-11-14-15(22)20-17(24)21(16(14)23)13-8-6-12(18)7-9-13/h6-9,11,23H,2-5,10H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJIPFMCCAMJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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